molecular formula C7H7FINO B11716560 2-Fluoro-5-iodo-4-methoxyaniline

2-Fluoro-5-iodo-4-methoxyaniline

Cat. No.: B11716560
M. Wt: 267.04 g/mol
InChI Key: QIBRZNNVJAXMQT-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methoxyaniline is an organic compound with the molecular formula C7H7FINO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-iodo-4-methoxyaniline can be achieved through several methods. One common approach involves the halogenation of 2-fluoro-4-methoxyaniline followed by iodination. The reaction typically involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-iodo-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methoxyaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxyaniline: Lacks the iodine substituent, making it less reactive in certain halogenation reactions.

    4-Iodo-2-methoxyaniline: Lacks the fluorine substituent, affecting its electronic properties and reactivity.

    2-Fluoro-5-methoxyaniline:

Uniqueness

2-Fluoro-5-iodo-4-methoxyaniline is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and other applications .

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

2-fluoro-5-iodo-4-methoxyaniline

InChI

InChI=1S/C7H7FINO/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3H,10H2,1H3

InChI Key

QIBRZNNVJAXMQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)N)I

Origin of Product

United States

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